6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound characterized by its quinolinone core structure. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately .
The synthesis of 6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Industrial production may utilize advanced methods such as continuous flow reactors to enhance yield and purity. Optimizing reaction conditions is crucial for achieving high-quality products .
The molecular structure of 6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one features a quinoline ring system with specific substituents that confer unique properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 6-amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2-one |
InChI Key | NVPVNEBCSXGQHS-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC(=O)NC2=C1C=C(C=C2)N)C |
This structure allows for various interactions with biological targets due to the presence of the amino group and the unique ring system .
6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example:
The mechanism of action for 6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors.
Upon binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways depend on the specific application and target type but may involve inhibition or activation of enzymatic functions .
The physical properties of 6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one include:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Density | Not specified |
pKa | Not specified |
These properties are essential for predicting behavior in various environments and applications .
6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one has several important applications:
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8